N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide
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Overview
Description
N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzyl group, a piperidinylpyrazinyl group, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxybenzyl group, and the attachment of the piperidinylpyrazinyl moiety. Common synthetic routes may include:
Formation of Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of Methoxybenzyl Group: This step may involve the alkylation of the benzamide with a methoxybenzyl halide in the presence of a base.
Attachment of Piperidinylpyrazinyl Group: This can be done by coupling the benzamide intermediate with a piperidinylpyrazinyl derivative using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Hydroxybenzyl or carboxybenzyl derivatives
Reduction: Aminobenzyl derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide would depend on its specific biological target. Generally, compounds of this nature may exert their effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Inhibiting Enzymes: Blocking the activity of enzymes involved in key metabolic processes.
Modulating Gene Expression: Influencing the expression of genes related to disease pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)aniline
- N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)phenylacetamide
Uniqueness
N-(3-methoxybenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-30-21-7-5-6-18(16-21)17-27-23(29)19-8-10-20(11-9-19)31-24-22(25-12-13-26-24)28-14-3-2-4-15-28/h5-13,16H,2-4,14-15,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBFAGKYXUPHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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